(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
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Overview
Description
(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Preparation of Arylboronic Acid: The arylboronic acid can be synthesized by the borylation of aryl halides using diboron reagents in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow synthesis and the use of automated reactors are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the boronic acid and aryl halides.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Substitution: The boronic acid group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, dimethyl sulfoxide, and methanol are frequently used.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid primarily involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation process, leading to the formation of new biaryl compounds . Additionally, its ability to bind to sugars and change fluorescence properties makes it useful in glycosensor applications .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a formyl group instead of a dibenzofuran moiety.
Dibenzofuran-4-boronic acid: Lacks the phenyl group present in (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
Uniqueness
This compound is unique due to its combination of a dibenzofuran moiety and a phenylboronic acid group. This structure imparts distinct reactivity and properties, making it valuable in various synthetic and analytical applications .
Properties
IUPAC Name |
(4-dibenzofuran-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO3/c20-19(21)13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)22-18(14)16/h1-11,20-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLGYFDJCNSTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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